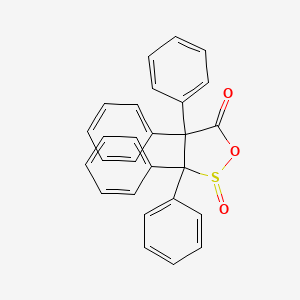
3,3,4,4-Tetraphenyl-1,2-oxathiolan-5-one 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4-Tetraphenyl-1,2-oxathiolan-5-one 2-oxide is a chemical compound known for its unique structure and properties. It belongs to the class of oxathiolanes, which are heterocyclic compounds containing sulfur and oxygen atoms in a five-membered ring. The presence of four phenyl groups attached to the ring enhances its stability and reactivity, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetraphenyl-1,2-oxathiolan-5-one 2-oxide typically involves the reaction of diphenyl disulfide with diphenyl ketone in the presence of a suitable oxidizing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate sulfoxide, which subsequently undergoes cyclization to form the oxathiolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,4,4-Tetraphenyl-1,2-oxathiolan-5-one 2-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide forms.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often require the use of catalysts such as Lewis acids or bases, depending on the nature of the substituent being introduced.
Major Products Formed
Oxidation: Sulfone derivatives with enhanced stability and reactivity.
Applications De Recherche Scientifique
3,3,4,4-Tetraphenyl-1,2-oxathiolan-5-one 2-oxide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in various synthetic pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological molecules makes it a subject of interest in drug discovery.
Medicine: Explored for its potential therapeutic applications. Its derivatives are studied for their ability to modulate biological pathways and target specific diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 3,3,4,4-Tetraphenyl-1,2-oxathiolan-5-one 2-oxide involves its interaction with molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The presence of phenyl groups enhances its ability to penetrate cell membranes and interact with intracellular targets. The exact molecular targets and pathways involved depend on the specific application and the nature of the derivatives being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,4,4-Tetraphenyl-1,2-dithiolane-5-one: Similar structure but contains sulfur atoms instead of oxygen.
3,3,4,4-Tetraphenyl-1,2-oxathiolane: Lacks the ketone group, resulting in different reactivity and properties.
3,3,4,4-Tetraphenyl-1,2-oxathiane: Contains a six-membered ring instead of a five-membered ring.
Uniqueness
3,3,4,4-Tetraphenyl-1,2-oxathiolan-5-one 2-oxide is unique due to its combination of phenyl groups and the oxathiolane ring. This structure imparts enhanced stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form stable derivatives sets it apart from similar compounds.
Propriétés
Numéro CAS |
71816-86-9 |
|---|---|
Formule moléculaire |
C27H20O3S |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
2-oxo-3,3,4,4-tetraphenyloxathiolan-5-one |
InChI |
InChI=1S/C27H20O3S/c28-25-26(21-13-5-1-6-14-21,22-15-7-2-8-16-22)27(31(29)30-25,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clé InChI |
CIFDPSYRKUSXHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=O)OS(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


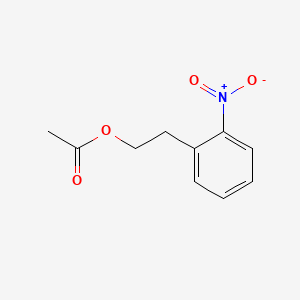
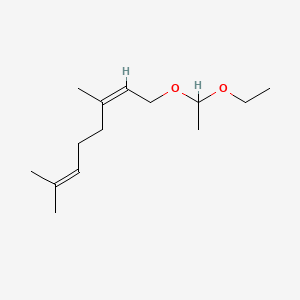
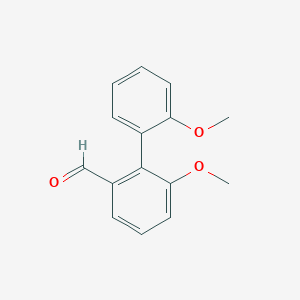
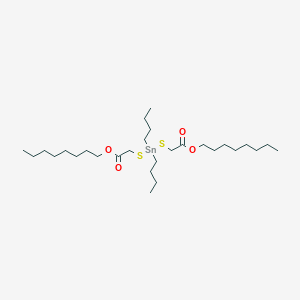
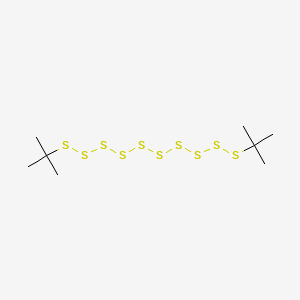
![Thymine,[2-14C]](/img/structure/B13788745.png)

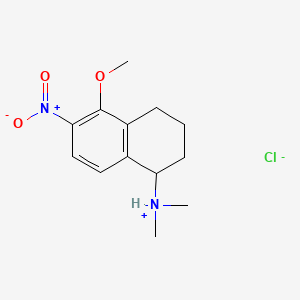
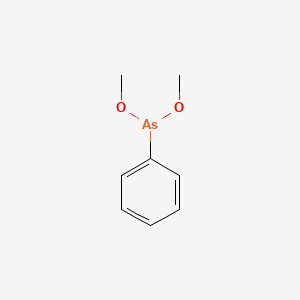

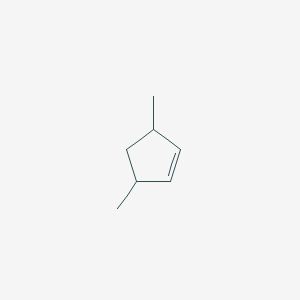
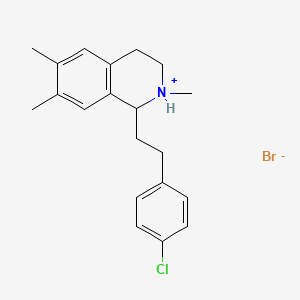
![5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol](/img/structure/B13788782.png)
![2-[(2E,4E,6E)-6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]propanedinitrile](/img/structure/B13788784.png)
